Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-
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Overview
Description
4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is an organic compound with the molecular formula C16H23NOSi. It is a derivative of cyclohexane, featuring a phenyl group, a trimethylsilyloxy group, and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol. This intermediate is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the trimethylsilyloxy derivative. Finally, the nitrile group is introduced via a dehydration reaction using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: Nucleophiles like halides, amines, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions, while the nitrile group can act as a hydrogen bond acceptor. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylcyclohexanone
- 4-Phenylcyclohexanol
- 4-Phenyl-1-cyclohexanecarbonitrile
Uniqueness
4-Phenyl-1-((trimethylsilyl)oxy)cyclohexanecarbonitrile is unique due to the presence of the trimethylsilyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H15NOSi
- Molecular Weight : 233.34 g/mol
- CAS Number : 12012251
The biological activity of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]- is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been studied for its role as an inhibitor of Rho-kinase, which is implicated in several cardiovascular and neurological disorders.
Rho-Kinase Inhibition
Rho-kinase (ROCK) plays a crucial role in regulating smooth muscle contraction and cell migration. Inhibition of ROCK has therapeutic potential in treating conditions such as hypertension, heart failure, and neurological disorders. Studies indicate that compounds similar to Cyclohexanecarbonitrile can effectively inhibit ROCK activity, leading to reduced vascular resistance and improved blood flow .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-:
Cardiovascular Applications
A study highlighted the use of Rho-kinase inhibitors in managing pulmonary hypertension. Cyclohexanecarbonitrile was shown to lower pulmonary arterial pressure in animal models, suggesting its potential utility in treating this condition .
Neurological Implications
Research has also indicated that compounds with similar structures exhibit neuroprotective properties. In vitro studies demonstrated that Cyclohexanecarbonitrile could protect neuronal cells from apoptosis induced by oxidative stress . This finding opens avenues for its application in neurodegenerative diseases such as Alzheimer’s.
Safety and Toxicity
Despite its promising biological activities, safety assessments are critical. Preliminary toxicity studies suggest that while Cyclohexanecarbonitrile exhibits some harmful effects upon inhalation or skin contact, further detailed toxicological evaluations are necessary to establish safe usage parameters .
Properties
CAS No. |
516484-49-4 |
---|---|
Molecular Formula |
C16H23NOSi |
Molecular Weight |
273.44 g/mol |
IUPAC Name |
4-phenyl-1-trimethylsilyloxycyclohexane-1-carbonitrile |
InChI |
InChI=1S/C16H23NOSi/c1-19(2,3)18-16(13-17)11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3 |
InChI Key |
YYQUZZFRBYNMBP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCC(CC1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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